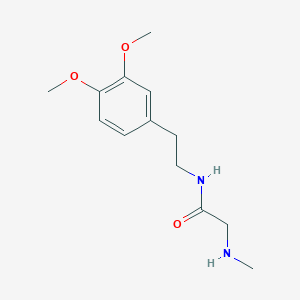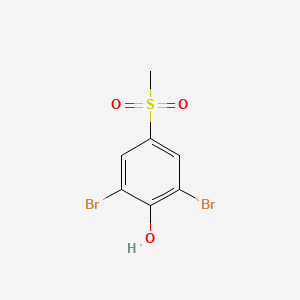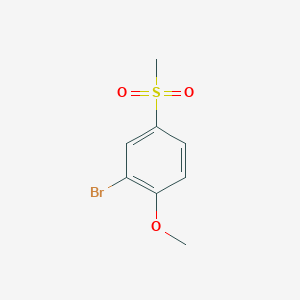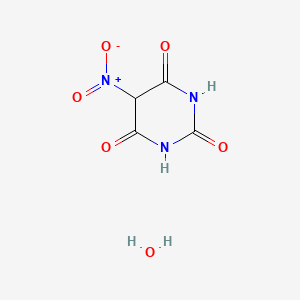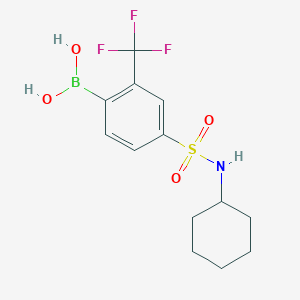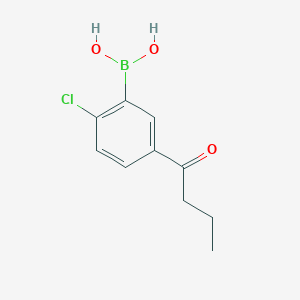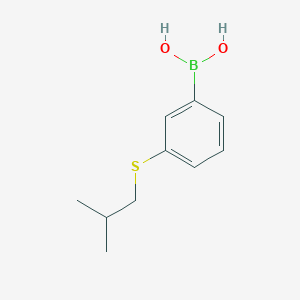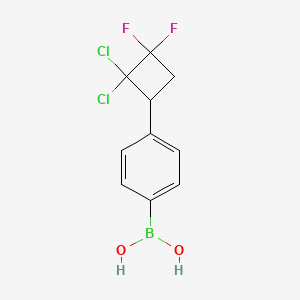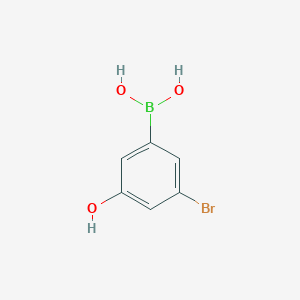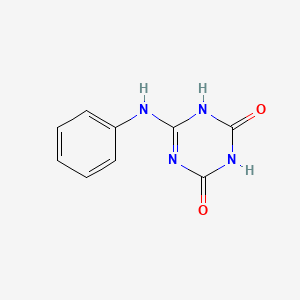
3-Chloro-5-ethoxy-4-propoxyphenylboronic acid
Overview
Description
3-Chloro-5-ethoxy-4-propoxyphenylboronic acid is a chemical compound with the CAS Number: 2096338-74-6 . It has a molecular weight of 258.51 . The IUPAC name for this compound is 3-chloro-5-ethoxy-4-propoxyphenylboronic acid .
Molecular Structure Analysis
The InChI code for 3-Chloro-5-ethoxy-4-propoxyphenylboronic acid is 1S/C11H16BClO4/c1-3-5-17-11-9 (13)6-8 (12 (14)15)7-10 (11)16-4-2/h6-7,14-15H,3-5H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular formula of 3-Chloro-5-ethoxy-4-propoxyphenylboronic acid is C11H16BClO4 . and 98% by different sources.Scientific Research Applications
Thermal Transformation in Alcoholic Solutions
Research on derivatives of chlorogenic acid, which relates to 3-Chloro-5-ethoxy-4-propoxyphenylboronic acid, shows that heating alcoholic solutions of such compounds can produce various derivatives. This process is significant in pharmaceuticals, food additives, and cosmetics due to the biomedical activity of these compounds (Dawidowicz & Typek, 2015).
Synthesis of Anion Polymerization Initiators
Another study demonstrates the synthesis of anion polymerization initiators from related compounds. This synthesis is crucial in polymer science, contributing to the development of new materials (Chengjie Feng, 2005).
Crystal Structure in Triphenyltin Compounds
Research involving the reaction of similar compounds with Ph3SnCl and sodium ethoxide in stoichiometry yielded a compound characterized by X-ray diffraction, IR, and NMR spectroscopy. This study is important in the field of materials science and chemistry for understanding molecular structures and designing new compounds (Gao, Zhang & Sha, 2021).
Applications in Supramolecular Assemblies
Boronic acids, such as 3-Chloro-5-ethoxy-4-propoxyphenylboronic acid, are used in designing supramolecular assemblies. These assemblies are crucial for developing new materials with potential applications in various fields, including nanotechnology (Pedireddi & Seethalekshmi, 2004).
Suzuki Cross-Coupling Reactions
In organic chemistry, such compounds are used in Suzuki cross-coupling reactions to yield novel derivatives. These reactions are fundamental in synthesizing various organic compounds (Parry et al., 2002).
Exploring Fluorescence Quenching Mechanisms
Studying the fluorescence quenching of boronic acid derivatives, including 3-Chloro-5-ethoxy-4-propoxyphenylboronic acid, is vital in understanding the interactions at the molecular level, which has implications in materials science and sensor technology (Geethanjali, Nagaraja & Melavanki, 2015).
properties
IUPAC Name |
(3-chloro-5-ethoxy-4-propoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClO4/c1-3-5-17-11-9(13)6-8(12(14)15)7-10(11)16-4-2/h6-7,14-15H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYOICHYUSJPML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCCC)OCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-ethoxy-4-propoxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



